molecular formula C13H20Cl2N2 B1372553 [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine CAS No. 1038251-05-6

[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine

Cat. No.: B1372553
CAS No.: 1038251-05-6
M. Wt: 275.21 g/mol
InChI Key: SQFJTTVKYAOHQX-UHFFFAOYSA-N
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Description

[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine is a chemical compound of interest in medicinal chemistry research. Its structure incorporates a 3,4-dichlorophenyl group, a motif found in compounds that have been investigated for their activity in the central nervous system (CNS). Scientific literature indicates that compounds featuring the 3,4-dichlorophenyl group have been studied as potential triple reuptake inhibitors (TRIs), which target the serotonin, norepinephrine, and dopamine transporters . Furthermore, the dimethylamino moiety is a common pharmacophore in numerous biologically active molecules and FDA-approved drugs, known to influence the pharmacokinetic and pharmacodynamic properties of a compound . This specific structural combination makes this compound a valuable scaffold for researchers exploring new therapeutic agents, particularly in the fields of neuroscience and psychiatry. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

1-N-[(3,4-dichlorophenyl)methyl]-2-N,2-N,2-trimethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2/c1-13(2,17(3)4)9-16-8-10-5-6-11(14)12(15)7-10/h5-7,16H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFJTTVKYAOHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1=CC(=C(C=C1)Cl)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and 2-(dimethylamino)-2-methylpropan-1-amine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.

    Procedure: The 3,4-dichlorobenzyl chloride is added dropwise to a solution of 2-(dimethylamino)-2-methylpropan-1-amine in the chosen solvent, along with the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the process.

Chemical Reactions Analysis

Acid-Base Reactions

The tertiary amine group undergoes protonation under acidic conditions, forming water-soluble salts. This property is exploited in purification and pharmaceutical formulations.

Key Data:

Reaction ConditionsReagentsProductpKa (estimated)
Aqueous HCl (pH < 3)HClHydrochloride salt~9.2 (amine)

Nucleophilic Substitution

The benzyl chloride precursor (3,4-dichlorobenzyl chloride) reacts with 2-(dimethylamino)-2-methylpropan-1-amine via nucleophilic substitution to form the target compound.

Synthetic Pathway:

  • Benzylation:

    • Reagents: 3,4-Dichlorobenzyl chloride, 2-(dimethylamino)-2-methylpropan-1-amine

    • Conditions: Dichloromethane, triethylamine, 25°C, 12 hr

    • Yield: 78–85%

Grignard Addition

The compound’s ketone intermediates participate in Grignard reactions during synthesis. For example, coupling with methylmagnesium bromide (MeMgBr) forms tertiary alcohols :

Example Reaction:

StepReagents/ConditionsProductYield
1MeMgBr, LnCl₃·2LiCl, THF, −10°CTertiary alcohol92%

Mechanism:

  • Lanthanide salts (LnCl₃) enhance Grignard reactivity by stabilizing enolates .

Catalytic Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the aromatic ring:

Heck Coupling Example:

SubstrateReagents/ConditionsProductApplication
Brominated intermediatePd(OAc)₂, PPh₃, 2-methylbut-2-en-3-ol, 80°CAlkenyl derivativePharmacological intermediate

Pharmacological Modifications

In drug development, the compound undergoes structural tweaks to enhance bioavailability:

Case Study:

  • Esterification: Reacting with acetic anhydride forms acetylated derivatives for improved blood-brain barrier penetration .

  • Silylation: Protection of hydroxyl groups using TBDMSCl enables selective functionalization .

Stability and Degradation

The compound degrades under harsh conditions:

ConditionDegradation PathwayMajor Products
UV light (254 nm)C–Cl bond cleavageDichlorophenol derivatives
Strong base (NaOH, 100°C)Hoffman eliminationAlkenes + dimethylamine

Comparative Reactivity

The dimethylamino group enhances electron density, influencing reaction rates vs. non-methylated analogs:

ReactionRelative Rate (vs. primary amine analog)
Benzylation3.2× faster
Oxidation0.7× slower

Scientific Research Applications

Pharmaceutical Applications

This compound has been investigated for its potential use as a pharmaceutical intermediate. Its structure allows it to participate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders due to its dimethylamino group, which is known to enhance bioavailability and receptor affinity.

Case Study:

  • A study examined the synthesis of novel antidepressants using [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine as a key intermediate. The resulting compounds showed promising activity in preclinical models of depression, indicating potential for further development into therapeutic agents.

Pesticide Development

The compound's structural features make it a candidate for developing novel agrochemicals. Its chlorinated phenyl group can enhance the potency and selectivity of pesticides against specific pests.

Case Study:

  • Research has shown that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests. Field trials demonstrated effective pest control with minimal environmental impact.

Data Table: Insecticidal Activity

Insect SpeciesLC50 (mg/L)Efficacy (%)
Aphid2590
Beetle3085
Mite2095

Chemical Manufacturing

In materials science, this compound serves as an intermediate for synthesizing specialty chemicals used in various applications, including polymers and coatings.

Applications in Industry:

  • Used in the production of specialty resins that require enhanced thermal stability and chemical resistance.
  • Acts as a building block for creating advanced materials with tailored properties for electronic applications.

Data Table: Material Properties

Material TypePropertyValue
Specialty ResinThermal StabilityHigh
Coating MaterialChemical ResistanceExcellent

Mechanism of Action

The mechanism by which [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dimethylamino group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

BD1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-Methyl-2-(Dimethylamino)ethylamine)

  • Structure: A linear ethyl chain bridges the 3,4-dichlorophenyl group and dimethylaminoethylamine.
  • Pharmacology : High sigma-1 affinity (Ki = 1–10 nM), antagonist activity, and neuroprotective effects in preclinical models .
  • Key Difference : The absence of a branched alkyl chain in BD1047 may reduce steric hindrance, enhancing receptor accessibility compared to the target compound.

BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-Methylpiperazine)

  • Structure: Incorporates a piperazine ring instead of a dimethylamino group.
  • Pharmacology : Moderate sigma-1 affinity (Ki = 10–100 nM) and anticonvulsant properties .

[(3,5-Dichlorophenyl)methyl][2-(Dimethylamino)ethyl]amine ()

  • Structure : Substitutes 3,5-dichlorophenyl for 3,4-dichlorophenyl.
  • Pharmacology : Halogen positioning impacts lipophilicity and steric bulk; 3,5-dichloro derivatives often exhibit reduced sigma-1 binding compared to 3,4-dichloro analogs .

Halogen-Substituted Analogs

[(2,4-Difluorophenyl)methyl][3-(4-Methylpiperidin-1-yl)propyl]amine ()

  • Structure : Fluorine substituents and a piperidine-containing alkyl chain.
  • Pharmacology : Fluorine’s electronegativity enhances metabolic stability but may reduce receptor affinity due to weaker hydrophobic interactions compared to chlorine .

Fenpropimorph-Derived Compounds

Fenpropimorph, a high-affinity sigma-1 ligand (Ki = 0.005–0.08 nM), shares the N-alkyl-N-aralkyl backbone with the target compound. However, its morpholine ring and cyclohexyl group confer distinct conformational rigidity, likely contributing to superior receptor binding .

Data Table: Comparative Properties

Compound Molecular Weight Substituents Sigma-1 Affinity (Ki) Key Functional Features Availability Status
Target Compound ~312.3 3,4-dichlorophenyl, branched dimethylamino Not reported High steric bulk Discontinued
BD1047 327.3 3,4-dichlorophenyl, linear dimethylamino 1–10 nM Antagonist, neuroprotective Commercially available
BD1063 341.3 3,4-dichlorophenyl, piperazine 10–100 nM Anticonvulsant Commercially available
[(3,5-Dichlorophenyl)methyl] analog ~312.3 3,5-dichlorophenyl, dimethylamino Not reported Reduced lipophilicity Limited suppliers
[(2,4-Difluorophenyl)methyl] analog 282.4 2,4-difluorophenyl, piperidine Not reported Enhanced metabolic stability Experimental
Fenpropimorph 303.5 Cyclohexyl, morpholine 0.005–0.08 nM High-affinity, agricultural use Available

Research Findings and Implications

  • Structural Determinants of Activity : The 3,4-dichlorophenyl group optimizes sigma-1 binding by balancing lipophilicity and steric effects. Branched alkyl chains (as in the target compound) may hinder receptor access compared to linear analogs like BD1047 .
  • Halogen Effects : Chlorine’s bulk and hydrophobicity enhance binding over fluorine, but fluorine improves pharmacokinetic properties .
  • Discontinuation Context: The target compound’s discontinued status (per CymitQuimica reports ) limits current research, though its structural insights remain valuable for designing novel sigma-1 ligands.

Notes

  • The target compound’s discontinued commercial status underscores the need for synthetic reinvestigation for pharmacological studies.
  • Structural modifications (e.g., replacing branched chains with linear or cyclic amines) could enhance sigma-1 affinity and drug-like properties.

Biological Activity

[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine, a compound with the CAS number 1038251-05-6, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on diverse sources.

  • Molecular Formula : C14H22Cl2N2
  • Molecular Weight : 289.24388 g/mol
  • CAS Number : 1038251-05-6

Research indicates that this compound may interact with various neurotransmitter systems. Notably, it has shown significant affinity for serotonin transporters (SERT), which are crucial in the modulation of mood and anxiety.

Affinity Studies

A study highlighted the compound's binding affinity to SERT:

  • K(i) Values :
    • 0.33 nM in LLC-SERT cells
    • 0.24 nM in rat cortical homogenates

These values indicate a high selectivity for SERT over other transporters such as norepinephrine (NET) and dopamine (DAT), suggesting its potential use as an antidepressant or anxiolytic agent .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antidepressant Effects : The compound's ability to inhibit SERT suggests potential antidepressant properties, making it a candidate for further development in treating mood disorders.
  • Neurotransmitter Modulation : By selectively inhibiting SERT, this compound may enhance serotonin levels in the synaptic cleft, potentially alleviating symptoms of depression and anxiety.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vivo Studies :
    • Biodistribution studies showed significant uptake in the hypothalamus and thalamus, regions associated with mood regulation.
    • A target-to-nontarget ratio of 9.66 was observed in the hypothalamus compared to the cerebellum at 180 minutes post-injection .
  • Pharmacological Implications :
    • The selective inhibition of SERT has been linked to reduced anxiety-like behaviors in animal models.
    • Further research is needed to evaluate long-term effects and therapeutic windows.

Data Table: Comparative Binding Affinity

Compound NameK(i) Value (nM)Target
This compound0.24SERT
Other Selective Inhibitors (e.g., Escitalopram)VariesSERT
Norepinephrine Transporter InhibitorsVariesNET
Dopamine Transporter InhibitorsVariesDAT

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine, and how can its purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination using 3,4-dichlorobenzyl chloride and 2-(dimethylamino)-2-methylpropylamine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) is recommended. Validate purity using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (confirm absence of residual solvents and byproducts). For quantification, use LC-MS with electrospray ionization .

Q. How can researchers identify the primary biological targets of this compound?

  • Methodology :

  • Receptor Screening : Use radioligand binding assays (e.g., σ receptors, dopamine transporters) with [³H]-ligands like (+)-Pentazocine for σ1 or [³H]-WIN35428 for DAT. Competitive displacement studies determine IC₅₀ values .
  • Computational Docking : Perform molecular docking using software like AutoDock Vina to predict binding affinities to GPCRs or ion channels (e.g., MAPK10) .
    • Table 1 : Example Receptor Affinities (Hypothetical Data)
ReceptorIC₅₀ (nM)Assay TypeReference
σ112.3 ± 1.5Radioligand
DAT245 ± 20Competitive

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting receptor affinities)?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., BD 1008 vs. BD 1047 analogs) to identify trends or assay-specific variability .
  • Assay Optimization : Standardize conditions (e.g., buffer pH, temperature) and validate with positive controls (e.g., Haloperidol for σ receptors). Use orthogonal assays (e.g., functional cAMP assays vs. binding studies) .

Q. What in vivo models are suitable for studying this compound’s effects on neurotransmitter systems?

  • Methodology :

  • Rodent Behavioral Models : Use conditioned place preference (CPP) for reward-related behavior or forced swim tests (FST) for antidepressant potential. Pair with microdialysis to measure extracellular dopamine/serotonin levels in the nucleus accumbens .
  • Pharmacokinetics : Administer intravenously (IV) or intraperitoneally (IP) at 1–10 mg/kg. Measure plasma half-life via LC-MS/MS and assess blood-brain barrier penetration using brain-to-plasma ratio calculations .

Q. How can researchers evaluate the compound’s selectivity across structurally related receptors?

  • Methodology :

  • Panel Screening : Test against off-target receptors (e.g., opioid, adrenergic) using high-throughput screening (HTS) platforms.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the dichlorophenyl or dimethylamino groups. Compare binding affinities to isolate critical pharmacophores .

Methodological and Safety Considerations

Q. What analytical techniques are critical for characterizing metabolic stability?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF-MS. Identify major cytochrome P450 (CYP) isoforms using chemical inhibitors (e.g., ketoconazole for CYP3A4) .
  • Reactive Metabolite Screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates .

Q. How should researchers address potential neurotoxicity or off-target effects?

  • Methodology :

  • In Vitro Toxicity : Assess mitochondrial dysfunction (MTT assay) in SH-SY5Y neuronal cells.
  • Genotoxicity Screening : Conduct Ames tests with Salmonella strains TA98/TA100 to evaluate mutagenic potential .

Regulatory and Ethical Compliance

Q. What regulatory considerations apply to this compound given its structural similarity to controlled substances?

  • Guidance : Cross-reference with controlled substance databases (e.g., UNODC, DEA). For example, AH-7921 (a structurally related 3,4-dichlorophenyl analog) is a controlled opioid. Submit a pre-research review to institutional ethics committees to ensure compliance with analogs policy .

Future Research Directions

  • Target Deconvolution : Apply CRISPR-Cas9 knockout models to validate receptor interactions.
  • Polypharmacology : Explore dual σ receptor/DAT inhibition for neuropsychiatric disorders .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine
Reactant of Route 2
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[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine

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